molecular formula C4H6BrNO B12985648 2-(Bromomethyl)acrylamide

2-(Bromomethyl)acrylamide

Cat. No.: B12985648
M. Wt: 164.00 g/mol
InChI Key: RDLRESUWQMPKFP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)acrylamide is an organic compound characterized by the presence of a bromomethyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)acrylamide typically involves the reaction of 2-(bromomethyl)acrylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols, typically under mild conditions.

    Michael Addition: Reagents such as thiols and amines are used, often in the presence of a base to facilitate the reaction.

Major Products:

    Substitution Reactions: Products include substituted acrylamides where the bromine atom is replaced by the nucleophile.

    Addition Reactions: Products are adducts formed by the addition of nucleophiles to the acrylamide double bond.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)acrylamide involves its reactivity with nucleophiles. The bromomethyl group acts as an electrophile, reacting with nucleophilic sites on target molecules such as cysteine residues in proteins . This reactivity allows for the selective modification of biomolecules, making it useful in bioconjugation and other applications.

Properties

Molecular Formula

C4H6BrNO

Molecular Weight

164.00 g/mol

IUPAC Name

2-(bromomethyl)prop-2-enamide

InChI

InChI=1S/C4H6BrNO/c1-3(2-5)4(6)7/h1-2H2,(H2,6,7)

InChI Key

RDLRESUWQMPKFP-UHFFFAOYSA-N

Canonical SMILES

C=C(CBr)C(=O)N

Origin of Product

United States

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